molecular formula C17H17N3OS B2411761 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione CAS No. 173276-47-6

6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

Cat. No.: B2411761
CAS No.: 173276-47-6
M. Wt: 311.4
InChI Key: LRCGMNONHUFSSM-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that features a triazine ring substituted with methoxyphenyl and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired triazine-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-3-(p-tolyl)-1,2,4-triazine: Similar structure but with a different triazine ring.

    6-(4-methoxyphenyl)-3-(p-tolyl)-1,3,5-triazine: Lacks the thione group.

    6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-one: Contains a carbonyl group instead of a thione group.

Uniqueness

The presence of the thione group in 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydro-1,3,5-triazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-3-7-14(8-4-12)20-11-18-16(19-17(20)22)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCGMNONHUFSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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